Cas no 2126162-67-0 (2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride)

2-(3-Aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a benzimidazole derivative featuring both an aminopropyl side chain and an amine group at the 5-position of the benzodiazole core. The dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. This compound is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its dual amine functionality allows for versatile derivatization, enabling further structural modifications. The high purity and well-defined composition ensure reproducibility in synthetic and pharmacological studies.
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride structure
2126162-67-0 structure
Product name:2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
CAS No:2126162-67-0
MF:
MW:
CID:4639220

2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride

2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-395893-1.0g
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 95.0%
1.0g
$728.0 2025-03-16
Enamine
EN300-395893-0.5g
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 95.0%
0.5g
$569.0 2025-03-16
Enamine
EN300-395893-5.0g
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 95.0%
5.0g
$2110.0 2025-03-16
A2B Chem LLC
AX42325-2.5g
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 90%
2.5g
$1539.00 2024-04-20
A2B Chem LLC
AX42325-100mg
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 90%
100mg
$301.00 2024-04-20
A2B Chem LLC
AX42325-500mg
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 90%
500mg
$634.00 2024-04-20
A2B Chem LLC
AX42325-50mg
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 90%
50mg
$212.00 2024-04-20
Enamine
EN300-395893-0.1g
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 95.0%
0.1g
$252.0 2025-03-16
Enamine
EN300-395893-0.25g
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 95.0%
0.25g
$361.0 2025-03-16
A2B Chem LLC
AX42325-250mg
2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
2126162-67-0 90%
250mg
$415.00 2024-04-20

Additional information on 2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Introduction to CAS No. 2126162-67-0: 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride

The compound CAS No. 2126162-67-0, also known as 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmacology, materials science, and analytical chemistry.

Recent advancements in chemical synthesis have enabled the precise preparation of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic processes. These techniques have not only improved the yield but also enhanced the purity of the final product, making it suitable for high-end applications.

The structure of 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride comprises a benzodiazole ring system with an aminoalkyl substituent at the 5-position and an aminopropyl group at the 2-position. This unique substitution pattern imparts distinctive electronic and steric properties to the molecule, which are critical for its functionality in various contexts.

One of the most promising areas of application for this compound is in drug discovery and development. The benzodiazole moiety is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold in medicinal chemistry. Recent studies have demonstrated that derivatives of this compound exhibit potent bioactivity against various disease targets, including cancer and neurodegenerative disorders.

In addition to its pharmacological applications, CAS No. 2126162-67-0 has shown potential in materials science as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple nitrogen atoms in its structure facilitates strong metal-ligand interactions, which are essential for constructing robust MOF architectures with applications in gas storage and catalysis.

The synthesis of this compound involves a multi-step process that typically starts with the preparation of the benzodiazole core followed by functionalization with the desired substituents. Recent research has focused on optimizing these steps to enhance efficiency and reduce environmental impact. For instance, solvent-free synthesis methods and green chemistry principles have been employed to minimize waste generation and energy consumption.

The physical properties of 2-(3-Aminopropyl)-1H-1,3-Benzodiazol-5-Amine Dihydrochloride, including its solubility, stability, and spectral characteristics, have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide valuable insights into its structural integrity and behavior under different conditions.

In terms of biological activity, this compound has demonstrated remarkable selectivity towards specific molecular targets. For example, recent in vitro studies have shown that it inhibits certain kinases involved in cellular signaling pathways associated with cancer progression. Furthermore, preliminary in vivo experiments suggest that it exhibits favorable pharmacokinetic profiles, making it a promising candidate for further drug development.

The application of computational chemistry tools has also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed potential binding modes with target proteins, while quantum mechanical calculations have provided insights into its electronic structure and reactivity.

In conclusion, CAS No. 2126162-67-0 represents a versatile chemical entity with immense potential across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and characterization techniques, positions it as a valuable tool for addressing complex scientific challenges.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd